![molecular formula C16H17N3O2S B601801 2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole CAS No. 110374-16-8](/img/structure/B601801.png)
2-(((3,5-Dimethylpyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole
Vue d'ensemble
Description
Le 4-Désméthoxy Omiprazole est un composé chimique qui est une impureté potentielle trouvée dans les préparations commerciales d'omiprazole et d'ésoméprazole magnésium . C'est un métabolite actif de l'omiprazole, qui est un inhibiteur de la pompe à protons utilisé pour traiter les troubles gastro-intestinaux liés à l'acide . La formule moléculaire du 4-Désméthoxy Omiprazole est C16H17N3O2S, et sa masse moléculaire est de 315,4 g/mol .
Applications De Recherche Scientifique
4-Desmethoxy Omeprazole has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its biological activity and interactions with various enzymes and receptors.
Medicine: Research on 4-Desmethoxy Omeprazole contributes to understanding the metabolism and pharmacokinetics of omeprazole and its derivatives.
Mécanisme D'action
Target of Action
4-Desmethoxy Omeprazole is the active metabolite of Omeprazole . The primary target of this compound is the gastric H+/K+ ATPase pump , also known as the proton pump . This pump is located in the gastric parietal cells and is responsible for the final step in the production of gastric acid .
Mode of Action
4-Desmethoxy Omeprazole acts as a proton pump inhibitor (PPI) . It works by selectively and irreversibly inhibiting the H+/K+ ATPase enzyme system . This inhibition is competitive, meaning the compound competes with other substrates for binding to the enzyme .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, creating a less acidic environment in the stomach . The compound’s action affects the biochemical pathway of gastric acid production, specifically the final step carried out by the H+/K+ ATPase .
Pharmacokinetics
The pharmacokinetics of 4-Desmethoxy Omeprazole involves its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of Omeprazole, it is formed in the body through the metabolic activity of cytochrome P450 (CYP) isomers, specifically CYP2C19 and CYP3A4 .
Result of Action
The primary result of 4-Desmethoxy Omeprazole’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, which can help in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and other diseases characterized by excessive gastric acid .
Action Environment
The action of 4-Desmethoxy Omeprazole, like other drugs, can be influenced by various environmental factors. These may include the pH of the stomach, the presence of food, and the individual’s metabolic rate . .
Analyse Biochimique
Biochemical Properties
It is known that omeprazole, the parent compound, is a selective and irreversible inhibitor of the gastric H+/K+ ATPase pump . It is a racemic mixture of two enantiomers, which are prodrugs of the active sulfonamide formed by acid-stimulated conversion . Both enantiomers are extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .
Cellular Effects
It is known that omeprazole, the parent compound, has significant effects on gastric cells, particularly parietal cells, where it inhibits the H+/K+ ATPase pump, thereby reducing gastric acid secretion .
Molecular Mechanism
It is known that omeprazole, the parent compound, exerts its effects at the molecular level by irreversibly inhibiting the gastric H+/K+ ATPase pump .
Temporal Effects in Laboratory Settings
It is known that omeprazole, the parent compound, has a long-lasting effect on gastric acid secretion due to its irreversible inhibition of the H+/K+ ATPase pump .
Dosage Effects in Animal Models
It is known that omeprazole, the parent compound, has a dose-dependent effect on gastric acid secretion in animal models .
Metabolic Pathways
It is known that omeprazole, the parent compound, is extensively metabolized by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4 .
Transport and Distribution
It is known that omeprazole, the parent compound, is well-absorbed in the stomach and small intestine .
Subcellular Localization
It is known that omeprazole, the parent compound, exerts its effects primarily in the parietal cells of the stomach, where it inhibits the H+/K+ ATPase pump .
Méthodes De Préparation
La préparation du 4-Désméthoxy Omiprazole implique plusieurs voies synthétiques et conditions de réaction. Une méthode courante est la conversion de l'omiprazole en son dérivé désméthoxy par une série de réactions chimiques. Le processus implique généralement l'élimination du groupe méthoxy de la molécule d'omiprazole dans des conditions de réaction spécifiques . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des principes similaires pour garantir une pureté et un rendement élevés du composé.
Analyse Des Réactions Chimiques
Le 4-Désméthoxy Omiprazole subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfoxyde en sulfure.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
Le 4-Désméthoxy Omiprazole a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes analytiques.
Biologie : Le composé est étudié pour son activité biologique et ses interactions avec diverses enzymes et récepteurs.
Médecine : La recherche sur le 4-Désméthoxy Omiprazole contribue à comprendre le métabolisme et la pharmacocinétique de l'omiprazole et de ses dérivés.
5. Mécanisme d'action
Le mécanisme d'action du 4-Désméthoxy Omiprazole implique son interaction avec la pompe H+/K+ ATPase gastrique, similaire à l'omiprazole. Il inhibe la pompe, réduisant la sécrétion d'acide gastrique. Le composé est métabolisé par les enzymes du cytochrome P450, en particulier CYP2C19 et CYP3A4, conduisant à la formation de métabolites actifs qui exercent leurs effets sur la voie de sécrétion d'acide gastrique .
Comparaison Avec Des Composés Similaires
Le 4-Désméthoxy Omiprazole est similaire à d'autres inhibiteurs de la pompe à protons tels que l'ésoméprazole, le lansoprazole, le pantoprazole et le rabéprazole. Il est unique en raison de sa structure spécifique et de l'absence du groupe méthoxy, ce qui peut influencer ses propriétés pharmacocinétiques et pharmacodynamiques . Les composés similaires comprennent :
- Esoméprazole
- Lansoprazole
- Pantoprazole
- Rabéprazole
Ces composés partagent un mécanisme d'action commun mais diffèrent par leurs structures chimiques et leurs interactions spécifiques avec la pompe H+/K+ ATPase gastrique.
Propriétés
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXZYNHJPJEPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110374-16-8 | |
| Record name | H-180/29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | H-180/29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



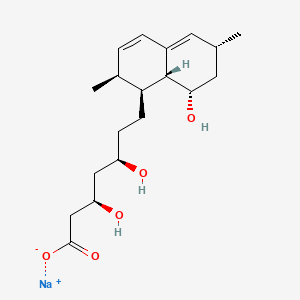
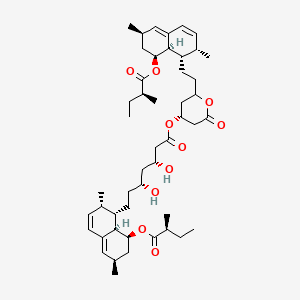
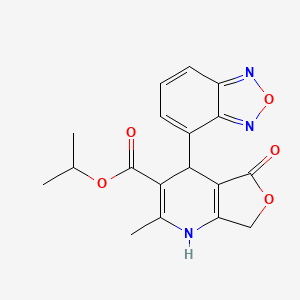
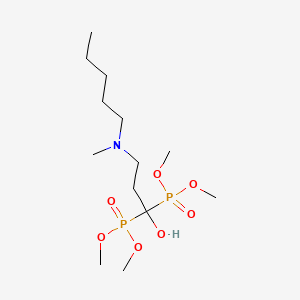
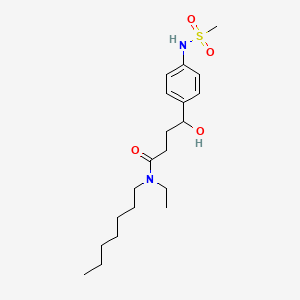


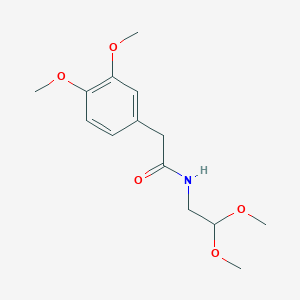
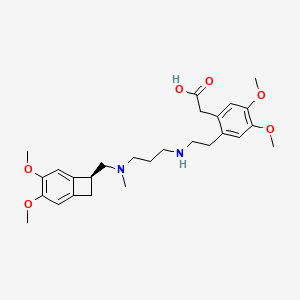
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
